5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Overview
Description
The compound “5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or coupling reactions such as the Suzuki–Miyaura coupling .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring with various functional groups attached, including a benzyloxy group, a carboxylic acid group, and a methyl group .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of a carboxylic acid group would likely make the compound acidic .
Scientific Research Applications
Coordination Polymers and Photophysical Properties
Derivatives similar to 5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, like 3,5-bis(benzyloxy)benzoic acid, have been synthesized and utilized in the development of lanthanide-based coordination polymers. These polymers have been studied for their photophysical properties, demonstrating potential applications in luminescence and optical materials. The coordination compounds exhibit interesting molecular arrangements and light-harvesting capabilities, which are significant for developing new materials with specific optical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Crystal Structures and Potential Calcium-Channel Antagonist Activity
1,4-Dihydropyridine derivatives, closely related to the chemical structure , have been analyzed for their crystal structures and potential as calcium-channel antagonists. The unique conformations and intermolecular interactions observed in these derivatives highlight their potential in modulating calcium channels, which is crucial for various pharmacological applications (Linden, Şafak, Şimşek, & Gündüz, 2011).
Enantioselective Catalysis
Research has also explored the use of dihydropyridine derivatives in enantioselective catalysis, particularly in the kinetic resolution of specific compounds. This application is vital for the synthesis of enantiomerically pure substances, which are essential in the development of drugs and other chiral molecules. The findings provide insights into the structural factors influencing enantioselectivity, which could guide the design of more efficient catalysts (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).
Ligand Synthesis and Coordination Chemistry
The synthesis of novel ligands from dihydropyridine derivatives, which can coordinate with metal ions to form complex structures, is another area of application. These ligand systems are critical in coordination chemistry, where they can lead to the development of new catalytic systems, sensors, and materials with unique properties. The ability to tailor these ligands for specific metal ions can lead to advancements in various fields, including catalysis, environmental sensing, and materials science (Dotsenko, Russkih, Aksenov, & Aksenova, 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-15-8-13(12(16)7-11(15)14(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAWNXNVJUOJCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154295 | |
Record name | 1,4-Dihydro-1-methyl-4-oxo-5-(phenylmethoxy)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119736-19-5 | |
Record name | 1,4-Dihydro-1-methyl-4-oxo-5-(phenylmethoxy)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119736-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-1-methyl-4-oxo-5-(phenylmethoxy)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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